N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE
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Overview
Description
N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with a nitrophenyl compound under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and anticancer properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE can be compared with other benzothiazole derivatives:
N-(1,3-Benzothiazol-2-yl)benzamide: Known for its antibacterial properties.
2-(4-Aminophenyl)benzothiazole: Studied for its anticancer activity.
2-(2-Hydroxyphenyl)benzothiazole: Used in fluorescence imaging.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of benzothiazole derivatives.
Properties
IUPAC Name |
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(3-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c1-14-5-10-20-19(11-14)23-21(27-20)16-6-8-17(9-7-16)22-13-15-3-2-4-18(12-15)24(25)26/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUTWVAOUUNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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